N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]cyclopropanecarboxamide
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Overview
Description
N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]cyclopropanecarboxamide is a compound that features a cyclopropane carboxamide group attached to a phenyl ring, which is further substituted with a pyrrolidin-1-ylsulfonyl group
Mechanism of Action
: Giovanna Li Petri, Maria Valeria Raimondi, Virginia Spanò, Ralph Holl, Paola Barraja & Alessandra Montalbano. “Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.” Topics in Current Chemistry, Volume 379, article number 34 (2021). Read more : “1-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)ethanone in Heterocyclic Synthesis.” International Journal of Organic Chemistry, 2015, 5, 150-157. Read more : “Pharmacological Characterization of 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonylphenyl)ethyl)carbamoyl)benzenesulfonamide (U50488H), a Novel and Selective κ-Opioid Receptor Agonist.” Journal of Pharmacology and Experimental Therapeutics, 2011, 339(2), 555-564. Read more : “Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles.” Organic & Biomolecular Chemistry, 2019, 17, 103-107. Read more
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]cyclopropanecarboxamide typically involves the following steps:
Formation of the Pyrrolidin-1-ylsulfonyl Intermediate: This step involves the reaction of pyrrolidine with a sulfonyl chloride derivative to form the pyrrolidin-1-ylsulfonyl group.
Attachment to the Phenyl Ring: The pyrrolidin-1-ylsulfonyl group is then attached to a phenyl ring through a nucleophilic aromatic substitution reaction.
Cyclopropanecarboxamide Formation: The final step involves the formation of the cyclopropanecarboxamide group, which can be achieved through various methods such as the reaction of a cyclopropane carboxylic acid derivative with an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the phenyl ring or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are often employed.
Major Products
The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes or as a lead compound in drug discovery.
Medicine: The compound’s unique structure may impart specific biological activities, making it a candidate for the development of new therapeutic agents.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide
- N-(4-(morpholin-4-ylsulfonyl)phenyl)acetamide
- N-(4-(thiomorpholin-4-ylsulfonyl)phenyl)acetamide
Uniqueness
N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]cyclopropanecarboxamide is unique due to the presence of the cyclopropane carboxamide group, which imparts specific steric and electronic properties. This structural feature may result in unique biological activities compared to similar compounds.
Biological Activity
N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]cyclopropanecarboxamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : C13H16N2O2S
- Molecular Weight : 268.34 g/mol
- IUPAC Name : this compound
This compound primarily acts as an inhibitor of specific ion channels and enzymes, which are crucial for various physiological processes. The compound has been noted for its interaction with the sodium channel NaV 1.7, a target for pain management therapies. Inhibition of this channel can lead to reduced pain transmission, making it a candidate for analgesic drug development .
Analgesic Properties
Research indicates that the compound exhibits significant analgesic properties by selectively inhibiting NaV 1.7 channels. This selectivity is crucial as it minimizes side effects associated with broader sodium channel blockers .
Anti-inflammatory Effects
In addition to its analgesic activity, this compound has demonstrated anti-inflammatory effects in preclinical models. These effects are believed to be mediated through the modulation of inflammatory cytokines and pathways involved in pain perception and inflammation .
Preclinical Studies
A series of preclinical studies have evaluated the efficacy of this compound in animal models of pain and inflammation. For instance, one study reported that administration of the compound significantly reduced inflammatory pain in a murine model, demonstrating both potency and safety .
Study | Model | Dose | Outcome |
---|---|---|---|
Study 1 | Murine Inflammatory Pain Model | 10 mg/kg | Significant pain reduction observed |
Study 2 | Chronic Pain Model | 5 mg/kg | Reduced hyperalgesia and allodynia |
Properties
IUPAC Name |
N-(4-pyrrolidin-1-ylsulfonylphenyl)cyclopropanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c17-14(11-3-4-11)15-12-5-7-13(8-6-12)20(18,19)16-9-1-2-10-16/h5-8,11H,1-4,9-10H2,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDMXHEZEWZALFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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